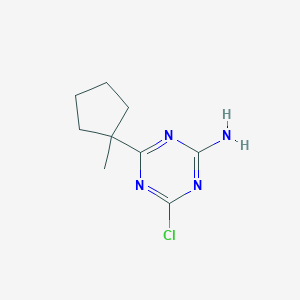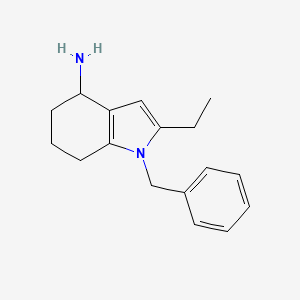
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves multicomponent reactions. One common method includes the condensation of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . Another approach involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one: An inhibitor of bromodomain-containing protein 4.
1,5,6,7-Tetrahydro-4H-indol-4-one: Used in the preparation of various indole derivatives
Uniqueness: 1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine stands out due to its specific structural features and potential biological activities. Its unique combination of benzyl and ethyl groups on the indole ring provides distinct chemical properties and reactivity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C17H22N2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
1-benzyl-2-ethyl-4,5,6,7-tetrahydroindol-4-amine |
InChI |
InChI=1S/C17H22N2/c1-2-14-11-15-16(18)9-6-10-17(15)19(14)12-13-7-4-3-5-8-13/h3-5,7-8,11,16H,2,6,9-10,12,18H2,1H3 |
Clave InChI |
YKSIIWSUAWYPRB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


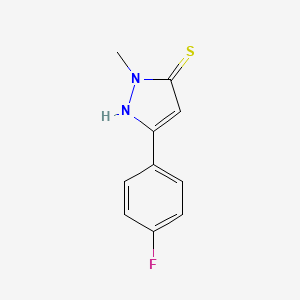

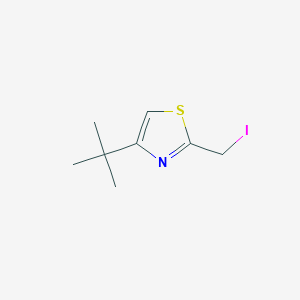
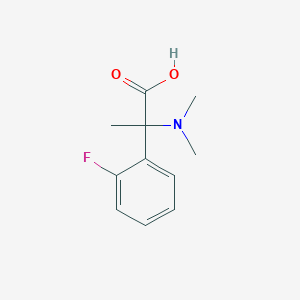
![1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)
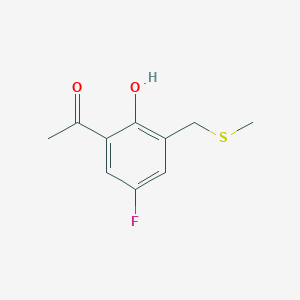
amine](/img/structure/B13181824.png)
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
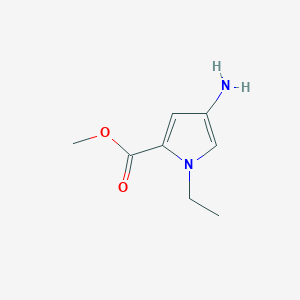
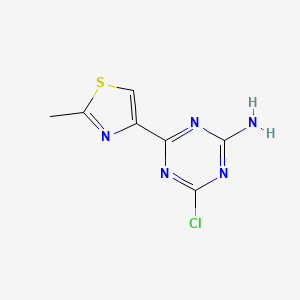
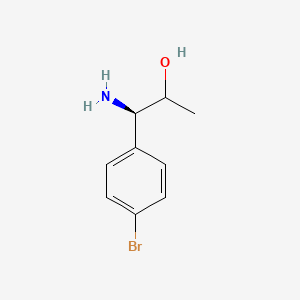
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
